molecular formula C18H30INO4 B4984778 N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide

N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide

Cat. No. B4984778
M. Wt: 451.3 g/mol
InChI Key: CKDYLZRVKPIRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide, commonly known as DEPPB, is a quaternary ammonium compound that has been widely used in scientific research. DEPPB is a potent inhibitor of protein kinase C (PKC), which is a family of enzymes that play a crucial role in cellular signaling pathways.

Mechanism of Action

DEPPB inhibits N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide activity by binding to the regulatory domain of the enzyme. N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide is activated by binding to diacylglycerol (DAG) and calcium ions, which causes a conformational change that allows the enzyme to phosphorylate downstream targets. DEPPB binds to the regulatory domain of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide, preventing the enzyme from binding to DAG and calcium ions, and thereby inhibiting its activity.
Biochemical and Physiological Effects:
DEPPB has been shown to inhibit N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide activity in a variety of cell types, including cancer cells, neurons, and immune cells. N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide inhibition has been implicated in the regulation of a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and migration. DEPPB has been shown to induce apoptosis in cancer cells, inhibit neurite outgrowth in neurons, and inhibit cytokine production in immune cells.

Advantages and Limitations for Lab Experiments

DEPPB is a potent and specific inhibitor of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide, making it a valuable tool for studying the downstream effects of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide inhibition. However, it is important to note that N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide is a complex signaling pathway with multiple isoforms and downstream targets. Therefore, the effects of DEPPB on cellular processes may vary depending on the cell type and experimental conditions.

Future Directions

There are several potential future directions for research on DEPPB. One area of interest is the development of more potent and specific inhibitors of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide. Another area of interest is the identification of downstream targets of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide inhibition and the development of novel therapies for diseases that are associated with N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide dysregulation, such as cancer, neurological disorders, and immune disorders. Additionally, there is potential for the development of DEPPB derivatives that have improved pharmacological properties, such as increased bioavailability and decreased toxicity.

Synthesis Methods

DEPPB can be synthesized by reacting N,N-diethylethylenediamine with 2-hydroxy-4-propoxybenzoyl chloride, followed by quaternization with methyl iodide. The resulting product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

DEPPB has been widely used as a tool compound in scientific research to study the role of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide in cellular signaling pathways. N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide is involved in a variety of cellular processes, including cell proliferation, differentiation, apoptosis, and migration. DEPPB has been shown to inhibit N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide activity in a dose-dependent manner, making it a valuable tool for studying the downstream effects of N,N-diethyl-3-[(2-hydroxy-4-propoxybenzoyl)oxy]-N-methyl-1-propanaminium iodide inhibition.

properties

IUPAC Name

3-(diethylamino)propyl 2-hydroxy-4-propoxybenzoate;iodomethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4.CH3I/c1-4-11-21-14-8-9-15(16(19)13-14)17(20)22-12-7-10-18(5-2)6-3;1-2/h8-9,13,19H,4-7,10-12H2,1-3H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDYLZRVKPIRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=O)OCCCN(CC)CC)O.CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Diethylamino)propyl 2-hydroxy-4-propoxybenzoate;iodomethane

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